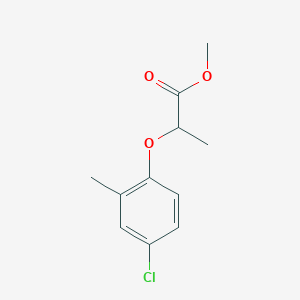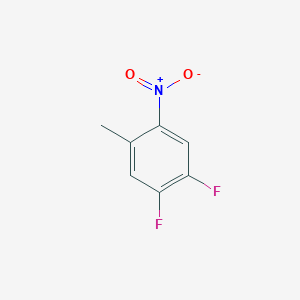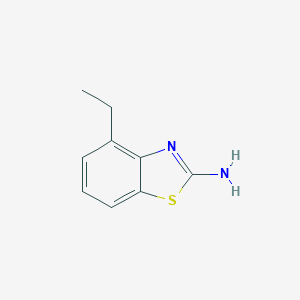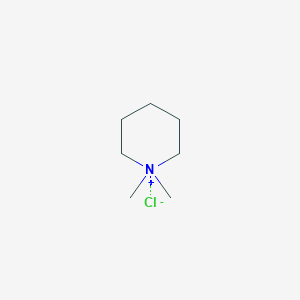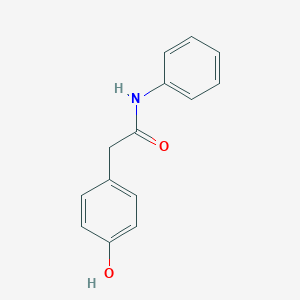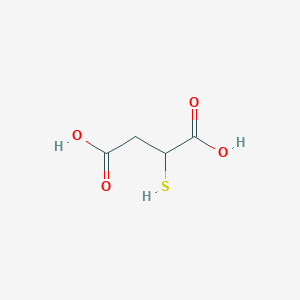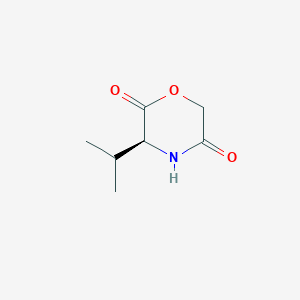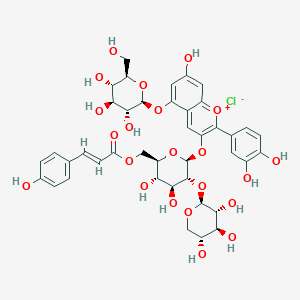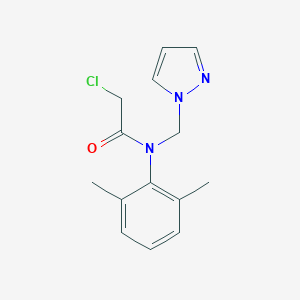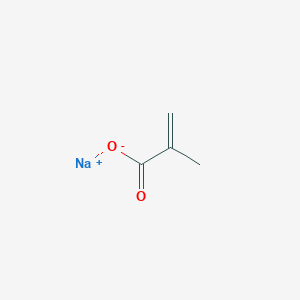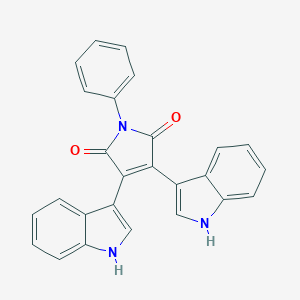
2,3-bis(1H-indol-3-yl)N-phenylmaleimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-bis(1H-indol-3-yl)N-phenylmaleimide (BMI) is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMI belongs to the family of indole-based compounds and has been shown to exhibit a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 2,3-bis(1H-indol-3-yl)N-phenylmaleimide is complex and not fully understood. However, it is known that 2,3-bis(1H-indol-3-yl)N-phenylmaleimide binds to a variety of proteins, including kinases, ion channels, and receptors. This binding can result in a variety of downstream effects, including changes in gene expression, protein phosphorylation, and ion channel activity.
生化和生理效应
2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its effects on cancer cells, ion channels, and immune cells, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has also been shown to modulate the activity of enzymes such as phosphodiesterases and protein kinases. These effects may have implications for the treatment of a variety of diseases, including cardiovascular disease and diabetes.
实验室实验的优点和局限性
2,3-bis(1H-indol-3-yl)N-phenylmaleimide has several advantages as a research tool, including its ability to selectively modulate the activity of specific proteins and its relatively low toxicity. However, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide also has several limitations, including its relatively low solubility in water and its potential for off-target effects.
未来方向
There are several potential future directions for research on 2,3-bis(1H-indol-3-yl)N-phenylmaleimide. One area of interest is the development of more selective 2,3-bis(1H-indol-3-yl)N-phenylmaleimide analogs that can target specific proteins with greater precision. Another area of interest is the use of 2,3-bis(1H-indol-3-yl)N-phenylmaleimide as a tool for studying the role of specific proteins in disease states. Finally, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide may have potential applications in drug development, particularly in the development of targeted therapies for cancer and other diseases.
科学研究应用
2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neurobiology, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to modulate the activity of ion channels and receptors, which may have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. In immunology, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
属性
CAS 编号 |
137130-05-3 |
|---|---|
产品名称 |
2,3-bis(1H-indol-3-yl)N-phenylmaleimide |
分子式 |
C26H17N3O2 |
分子量 |
403.4 g/mol |
IUPAC 名称 |
3,4-bis(1H-indol-3-yl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C26H17N3O2/c30-25-23(19-14-27-21-12-6-4-10-17(19)21)24(20-15-28-22-13-7-5-11-18(20)22)26(31)29(25)16-8-2-1-3-9-16/h1-15,27-28H |
InChI 键 |
SDDXXRODNCCPAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
同义词 |
3,4-BIS-(1H-INDOL-3-YL)-1-PHENYL-PYRROLE-2,5-DIONE |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

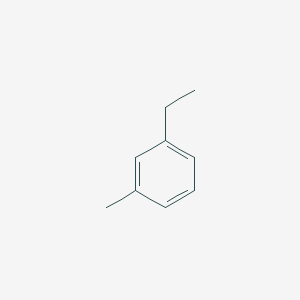
![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
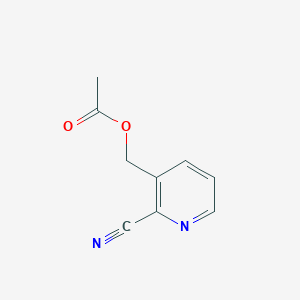
![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)
